3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea
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Overview
Description
3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea is a chemical compound known for its potential applications in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound has garnered interest due to its unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea involves several steps. One common synthetic route includes the reaction of cyclopropanecarbonyl chloride with piperidine to form 1-(Cyclopropanecarbonyl)piperidine. This intermediate is then reacted with dimethylamine and urea under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the urea moiety.
Scientific Research Applications
3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea involves its interaction with specific molecular targets. It is known to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids. By inhibiting sEH, the compound can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea can be compared with other similar compounds, such as:
1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Both compounds are potent inhibitors of soluble epoxide hydrolase, but they differ in their chemical structure and specific binding affinities.
1-(4-trifluoro-methoxy-phenyl)-3-(1-cyclopropanecarbonyl-piperidin-4-yl)-urea (TCPU): Similar to TPPU, TCPU also inhibits sEH but has different pharmacokinetic properties.
Properties
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-14(2)12(17)13-10-5-7-15(8-6-10)11(16)9-3-4-9/h9-10H,3-8H2,1-2H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBUGRMMQQEUPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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